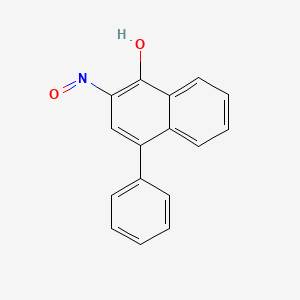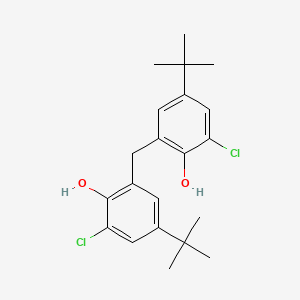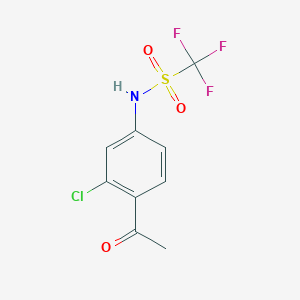![molecular formula C18H14N2O5 B14010043 3-(4-{(z)-[4-(2,3-Dioxopropyl)phenyl]-nno-azoxy}phenyl)-2-oxopropanal CAS No. 6971-70-6](/img/structure/B14010043.png)
3-(4-{(z)-[4-(2,3-Dioxopropyl)phenyl]-nno-azoxy}phenyl)-2-oxopropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-{(Z)-[4-(2,3-Dioxopropyl)phenyl]-NNO-azoxy}phenyl)-2-oxopropanal is a complex organic compound with the molecular formula C18H14N2O5. It is characterized by the presence of an azoxy group, a dioxopropyl group, and an oxopropanal group, making it a highly functionalized molecule. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{(Z)-[4-(2,3-Dioxopropyl)phenyl]-NNO-azoxy}phenyl)-2-oxopropanal typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(2,3-dioxopropyl)phenylhydrazine with 4-nitrobenzaldehyde under specific conditions to form the azoxy intermediate. This intermediate is then subjected to further reactions to introduce the oxopropanal group, resulting in the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(4-{(Z)-[4-(2,3-Dioxopropyl)phenyl]-NNO-azoxy}phenyl)-2-oxopropanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the azoxy group to an amine group.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-(4-{(Z)-[4-(2,3-Dioxopropyl)phenyl]-NNO-azoxy}phenyl)-2-oxopropanal has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-{(Z)-[4-(2,3-Dioxopropyl)phenyl]-NNO-azoxy}phenyl)-2-oxopropanal involves its interaction with specific molecular targets. The azoxy group can participate in redox reactions, while the dioxopropyl and oxopropanal groups can form covalent bonds with nucleophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-{(Z)-[4-(2,3-Dioxopropyl)phenyl]-NNO-azoxy}phenyl)-2-oxopropanoic acid
- 3-(4-{(Z)-[4-(2,3-Dioxopropyl)phenyl]-NNO-azoxy}phenyl)-2-oxopropanol
Uniqueness
Compared to similar compounds, 3-(4-{(Z)-[4-(2,3-Dioxopropyl)phenyl]-NNO-azoxy}phenyl)-2-oxopropanal is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .
Properties
CAS No. |
6971-70-6 |
|---|---|
Molecular Formula |
C18H14N2O5 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
[4-(2,3-dioxopropyl)phenyl]-[4-(2,3-dioxopropyl)phenyl]imino-oxidoazanium |
InChI |
InChI=1S/C18H14N2O5/c21-11-17(23)9-13-1-5-15(6-2-13)19-20(25)16-7-3-14(4-8-16)10-18(24)12-22/h1-8,11-12H,9-10H2 |
InChI Key |
WRXHQWBGGZKUCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C=O)N=[N+](C2=CC=C(C=C2)CC(=O)C=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


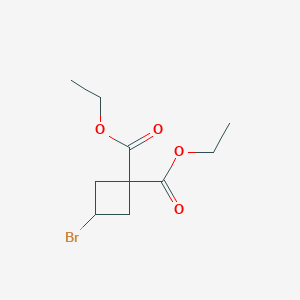

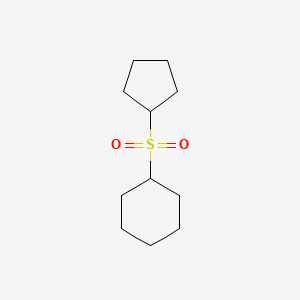
![Tetrazolo[1,5-a]quinoline](/img/structure/B14009986.png)
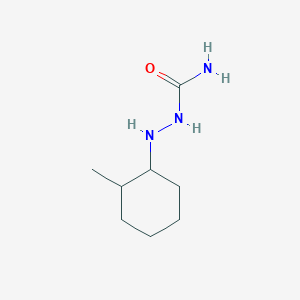
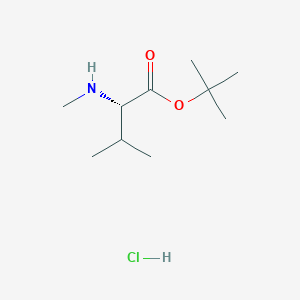
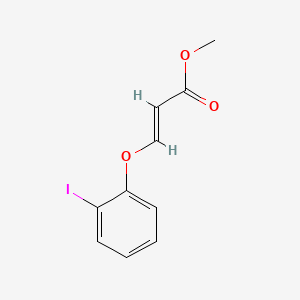
![tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14010019.png)
